molecular formula C11H12FNO3 B3045287 Ethyl 3-(4-fluoroanilino)-3-oxopropanoate CAS No. 104330-60-1

Ethyl 3-(4-fluoroanilino)-3-oxopropanoate

Cat. No. B3045287
M. Wt: 225.22 g/mol
InChI Key: DVIGICXZLWQQCP-UHFFFAOYSA-N
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Patent
US05292937

Procedure details

Into a nitrogen-purged, air-stirred reaction flask was charged 4.44 grams (0.04 mole) of 4-fluoroaniline, 4.05 grams (0.04 mole) of triethylamine and 200 milliliters of tetrahydrofuran solvent. A 6.02 gram (0.04 mole) portion of ethyl malonyl chloride was then added rapidly by a dropping funnel to the mixture with good stirring at room temperature followed by a few milliliters of tetrahydrofuran as a rinse. The temperature of the stirred mixture rose to 42° C. and a white precipitate of triethylamine hydrochloride separated therefrom. The mixture was then stirred at ambient temperature for about 2 hours and the triethylamine hydrochloride filtered off, washed with solvent and dried to give 5.2 grams (0.04 mole). The filtrate was freed of solvent on a rotary evaporator and the resulting purple solid dissolved in methylene chloride, which solution was washed in succession with 2N HCl (3×75 milliliters), and water (2×75 milliliters), and then dried over magnesium sulfate and solvent vacuum stripped to give a crude solid product. Recrystallization from ethyl acetatecyclohexane followed by flash column chromatography gave 3.47 grams (0.015 mole) of ethyl 3-[(4-fluorophenyl)amino]-3-oxopropanoate having a melting point of 68° C.-71° C. Elemental analysis of the product indicated the following:
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(N([CH2:14][CH3:15])CC)C.C([CH:18]([C:22](Cl)=[O:23])[C:19](Cl)=[O:20])C.[O:25]1CCCC1>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:22](=[O:23])[CH2:18][C:19]([O:20][CH2:14][CH3:15])=[O:25])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
4.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
air-stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a nitrogen-purged
CUSTOM
Type
CUSTOM
Details
reaction flask
STIRRING
Type
STIRRING
Details
with good stirring at room temperature
CUSTOM
Type
CUSTOM
Details
rose to 42° C.
CUSTOM
Type
CUSTOM
Details
a white precipitate of triethylamine hydrochloride separated
STIRRING
Type
STIRRING
Details
The mixture was then stirred at ambient temperature for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the triethylamine hydrochloride filtered off
WASH
Type
WASH
Details
washed with solvent
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 5.2 grams (0.04 mole)
CUSTOM
Type
CUSTOM
Details
The filtrate was freed of solvent on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the resulting purple solid dissolved in methylene chloride
WASH
Type
WASH
Details
which solution was washed in succession with 2N HCl (3×75 milliliters), and water (2×75 milliliters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and solvent vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude solid product
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetatecyclohexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.015 mol
AMOUNT: MASS 3.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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